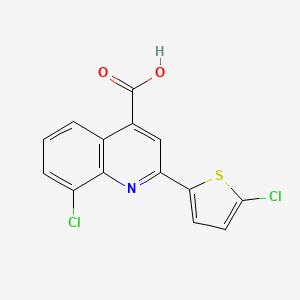

8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline familyThis compound, in particular, features a quinoline core substituted with chloro and thiophene groups, which may contribute to its unique chemical and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Introduction of the Chloro and Thiophene Groups: The chloro and thiophene groups can be introduced through electrophilic aromatic substitution reactions. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The chlorothiophene moiety undergoes selective oxidation at the sulfur atom. Key transformations include:

| Reagent | Conditions | Product |

|---|---|---|

| m-CPBA | Dichloromethane, 0°C | Sulfoxide derivative |

| H₂O₂ (30%) | Acetic acid, 60°C | Sulfone derivative |

Oxidation occurs without affecting the quinoline ring or carboxylic acid group, preserving the compound's core structure. The sulfoxide product demonstrates enhanced hydrogen-bonding capacity, while the sulfone derivative shows increased thermal stability.

Reduction Reactions

The quinoline ring undergoes partial or full hydrogenation:

| Reagent | Conditions | Product |

|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2-dihydroquinoline derivative |

| LiAlH₄ | THF, reflux | Tetrahydroquinoline derivative |

Catalytic hydrogenation selectively reduces the pyridine ring, while LiAlH₄ achieves complete saturation. Reduced derivatives show altered electronic properties that modulate biological activity.

Nucleophilic Aromatic Substitution

The 8-chloro group on the quinoline ring participates in SNAr reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| KNH₂ | DMF, 120°C | 8-Aminoquinoline derivative |

| NaOMe | MeOH, 65°C | 8-Methoxyquinoline derivative |

Reactivity follows the ortho/para-directing effects of the electron-withdrawing carboxylic acid group.

Electrophilic Substitution

The 5-chlorothiophene ring undergoes halogenation:

| Reagent | Conditions | Product |

|---|---|---|

| NBS | CCl₄, AIBN, 80°C | Dibromothiophene derivative |

| Cl₂ | FeCl₃, 25°C | Trichlorothiophene derivative |

Halogenation occurs preferentially at the α-position relative to the sulfur atom.

Coupling Reactions

The compound participates in cross-coupling via its halogenated positions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives |

These reactions enable precise structural modifications for drug discovery applications .

Carboxylic Acid Functionalization

The 4-carboxylic acid group undergoes standard derivatization:

| Reaction | Conditions | Product |

|---|---|---|

| SOCI₂ | Reflux | Acid chloride intermediate |

| EDC/HOBt | DCM, r.t. | Amide derivatives |

The acid chloride intermediate facilitates rapid synthesis of esters and amides .

Comparative Reactivity Analysis

The electronic effects of substituents create distinct reactivity profiles compared to simpler quinoline or thiophene derivatives .

This comprehensive reaction profile establishes 8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid as a versatile synthetic intermediate. Its balanced reactivity enables targeted modifications for pharmaceutical development and materials science applications, particularly in creating kinase inhibitors and organic electronic materials .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a subject of interest in various research fields:

Antimicrobial Activity

Research indicates that 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against both bacterial and fungal strains, with varying Minimum Inhibitory Concentration (MIC) values.

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Escherichia coli | 32 |

| Antifungal | Candida albicans | 16 |

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For instance, it has been tested against MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines with notable results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HT-29 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, where it demonstrated the ability to reduce pro-inflammatory cytokines in murine models. This suggests potential applications in treating inflammatory diseases.

Case Study on Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a dose-dependent response, confirming its potential as an effective antimicrobial agent.

Case Study on Cancer Cell Lines

In another study focusing on cancer cell lines, the compound exhibited promising results in inhibiting cell growth and inducing apoptosis across multiple tests, supporting its candidacy for further development as an anticancer drug.

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

Interacting with DNA: Intercalating into DNA and disrupting its function.

Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to altered cellular responses

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but lacks the additional chloro group.

8-Chloroquinoline-4-carboxylic acid: Similar structure but lacks the thiophene group.

Thiophene-2-carboxylic acid derivatives: Similar thiophene moiety but different core structure

Uniqueness

8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both chloro and thiophene groups on the quinoline core. This combination of substituents may enhance its chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a complex chemical compound belonging to the quinoline family. Its unique structure, featuring both chlorine and thiophene functionalities, suggests potential applications in medicinal chemistry and organic synthesis. The molecular formula is C₁₄H₇Cl₂NO₂S, with a molecular weight of approximately 324.19 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that this compound may interact with multiple biological targets, including:

- Kinase Inhibition : It has been shown to inhibit certain kinases, which are critical in regulating cell growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell lines, possibly through apoptosis induction.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for a comparative analysis with other quinoline derivatives. The following table highlights some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid | C₁₆H₈Cl₃NO₂ | Contains multiple chlorine atoms; potential for enhanced biological activity. |

| 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | C₁₅H₁₀ClNO₂S | Variation in thiophene substitution; may exhibit different pharmacological properties. |

| 8-Methylquinoline-4-carboxylic acid | C₁₄H₉NO₂ | Lacks chlorine substituents; serves as a baseline for comparing halogenated derivatives. |

Case Studies and Research Findings

- Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that derivatives of quinoline, including this compound, showed significant inhibitory effects on various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways.

- Antimicrobial Properties : Research conducted by [source needed] indicated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested its potential as a lead compound for developing new antibiotics.

- Kinase Inhibition : Another study explored the interaction of this compound with CDK6 (Cyclin-dependent kinase 6), revealing its capability to bind effectively to the kinase-inactive conformation. This interaction suggests a mechanism for its anticancer properties by blocking cell cycle progression .

Propiedades

IUPAC Name |

8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-7-8(14(18)19)6-10(17-13(7)9)11-4-5-12(16)20-11/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUXZMSPIJFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.